Rubidium Trichloroacetate

Description

Contextualization within Trichloroacetate (B1195264) Chemistry

Trichloroacetic acid (TCA), first synthesized by Jean-Baptiste Dumas in 1839, is a chlorinated derivative of acetic acid where three hydrogen atoms of the methyl group are replaced by chlorine atoms. wikipedia.org This substitution significantly increases the acidity of the molecule. The salts derived from this acid are known as trichloroacetates. The chemistry of metal trichloroacetates is diverse, with their properties and applications being influenced by the nature of the cation.

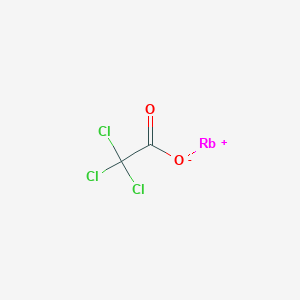

Rubidium trichloroacetate, with the chemical formula RbCCl₃COO, is an ionic compound formed from the rubidium cation (Rb⁺) and the trichloroacetate anion (CCl₃COO⁻). As a member of the alkali metal trichloroacetates, its chemical behavior is largely dictated by the properties of the large, electropositive rubidium ion and the bulky, electron-withdrawing trichloroacetate anion. The general method for preparing alkali metal salts involves the reaction of the corresponding hydroxide (B78521) or carbonate with the acid, suggesting that rubidium trichloroacetate can be synthesized by reacting rubidium hydroxide or rubidium carbonate with trichloroacetic acid. byjus.comlibretexts.org

The thermal decomposition of metal trichloroacetates is a subject of significant academic interest. While specific studies on the thermal decomposition of pure rubidium trichloroacetate are not extensively detailed in readily available literature, the behavior of other alkali metal trichloroacetates, such as cesium trichloroacetate, provides valuable insights. osti.gov The decomposition of these salts often proceeds via decarboxylation.

Historical Overview of Rubidium Trichloroacetate Research

The initial significant foray of rubidium trichloroacetate into the scientific literature appears in the mid-20th century, primarily within the field of biochemistry. In the 1970s and 1980s, aqueous solutions of rubidium trichloroacetate (RbTCA) were employed as a buoyant density gradient medium for the separation and analysis of nucleic acids. osti.govresearchgate.net

A notable property of aqueous RbTCA is its ability to decrease the melting temperature of DNA, allowing for the study of its denaturation at or near room temperature. researchgate.net This was particularly useful for investigating the structure of circular DNA. For instance, research published in 1980 detailed the use of buoyant neutral rubidium trichloroacetate to analyze the early melting of closed duplex DNA, highlighting its utility in resolving different DNA conformations.

This period of research established rubidium trichloroacetate as a valuable tool for biophysical studies of nucleic acids, leveraging its specific effects on DNA stability and its properties as a dense salt solution suitable for ultracentrifugation.

Scope and Significance of Current Academic Inquiry into Rubidium Trichloroacetate

After a period of relatively lower research focus, rubidium trichloroacetate has re-emerged in the context of modern inorganic and materials chemistry. A significant recent investigation, published in 2021, detailed the synthesis and crystal structure of complex uranyl and neptunyl trichloroacetates that incorporate alkali metals, including rubidium. umich.edu

In this research, a compound with the formula Rb₄UO₂(tca)₆(tcaH)(H₂O)₃ (where 'tca' is the trichloroacetate ion) was synthesized and its crystal structure was determined. umich.edu The study of such complex structures is crucial for understanding the coordination chemistry of actinides and the role of alkali metal ions in stabilizing these frameworks. The investigation of halogen bonding in these crystals further underscores the contemporary relevance of trichloroacetate compounds in crystal engineering and supramolecular chemistry. umich.edu

This recent work signifies a shift in the research focus on rubidium trichloroacetate, moving from its application as a tool in biochemistry to its role as a component in the synthesis of novel inorganic materials with complex structures and potentially interesting physical properties.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2Cl3O2R |

|---|---|

Molecular Weight |

247.84 g/mol |

IUPAC Name |

rubidium(1+);2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Rb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

InChI Key |

JJNDGUKMSFVFQT-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-].[Rb+] |

Synonyms |

Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |

Origin of Product |

United States |

Synthetic and Preparative Methodologies for Rubidium Trichloroacetate

General Approaches to Alkali Metal Trichloroacetate (B1195264) Synthesis

The synthesis of alkali metal salts of trichloroacetic acid, including the rubidium salt, generally follows well-established chemical principles. The primary driving force for the reaction is the formation of a salt from a strong acid and a base. Subsequent purification is typically achieved through crystallization.

Solution-Based Crystallization Techniques

Solution-based crystallization is a widely employed method for the purification of alkali metal salts. oup.com This technique relies on the principle of differential solubility of the desired compound and any impurities in a given solvent at varying temperatures. For the synthesis of salts like rubidium trichloroacetate, an aqueous solution is commonly used.

The general steps involved in solution-based crystallization are:

Dissolution: The crude salt is dissolved in a suitable solvent, often water, at an elevated temperature to create a saturated or near-saturated solution.

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of the salt diminishes, leading to the formation of crystals.

Isolation: The formed crystals are separated from the remaining solution (mother liquor) by filtration.

Drying: The isolated crystals are then dried to remove any residual solvent.

The rate of cooling can influence the size and purity of the resulting crystals. Slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, sometimes less pure, crystals. The choice of solvent is also critical and is selected based on the solubility characteristics of the salt.

Melt Crystallization Methods

Melt crystallization is another technique that can be employed for the purification of chemical compounds, including salts. rsc.org This method avoids the use of solvents and involves the crystallization of the compound directly from its molten state. rsc.org It is particularly useful for compounds that are thermally stable at their melting points. sciencemadness.org

The process generally involves:

Melting: The crude solid material is heated above its melting point to form a homogeneous liquid phase.

Cooling and Crystallization: The melt is then slowly cooled. As the temperature drops below the melting point, the pure substance begins to crystallize, leaving impurities concentrated in the remaining molten phase.

Separation: The solid crystalline phase is then separated from the liquid melt.

Melt crystallization can be a highly efficient purification method, often yielding very pure products. sciencemadness.org However, its applicability to alkali metal trichloroacetates would depend on their thermal stability and the nature of any impurities present.

Specific Synthesis Routes for Rubidium Trichloroacetate

The most direct and common method for preparing rubidium trichloroacetate is through the neutralization reaction of trichloroacetic acid with a suitable rubidium precursor.

Reaction of Trichloroacetic Acid with Rubidium Precursors

The synthesis of rubidium trichloroacetate can be readily achieved by reacting trichloroacetic acid (CCl₃COOH) with a basic rubidium salt, such as rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (B78521) (RbOH). This is a classic acid-base neutralization reaction. ugr.esoup.comnih.gov

A documented method for the preparation of rubidium trichloroacetate involves the titration of rubidium carbonate with trichloroacetic acid. oup.com In this procedure, an aqueous solution of trichloroacetic acid is added to a solution of rubidium carbonate until a neutral pH of 7.0 is reached. oup.com The reaction proceeds as follows:

2 CCl₃COOH + Rb₂CO₃ → 2 CCl₃COORb + H₂O + CO₂

Alternatively, rubidium hydroxide can be used as the base. The reaction with trichloroacetic acid is vigorous and exothermic, yielding rubidium trichloroacetate and water:

CCl₃COOH + RbOH → CCl₃COORb + H₂O

Following the neutralization reaction, the resulting aqueous solution of rubidium trichloroacetate can be concentrated by evaporation of water, and the salt can be isolated by crystallization upon cooling. The purity of the final product can be enhanced by recrystallization.

Below is a table summarizing the reactants and products in the synthesis of rubidium trichloroacetate.

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Product 3 |

| Trichloroacetic Acid (CCl₃COOH) | Rubidium Carbonate (Rb₂CO₃) | Rubidium Trichloroacetate (CCl₃COORb) | Water (H₂O) | Carbon Dioxide (CO₂) |

| Trichloroacetic Acid (CCl₃COOH) | Rubidium Hydroxide (RbOH) | Rubidium Trichloroacetate (CCl₃COORb) | Water (H₂O) | - |

Structural Elucidation and Characterization of Rubidium Trichloroacetate

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the precise atomic arrangement within a crystal. uhu-ciqso.es Through the analysis of diffraction patterns, detailed information on unit cell dimensions, bond lengths, and bond angles can be obtained. uhu-ciqso.es

Investigations have been conducted on the acid salt, rubidium hydrogen di-trichloroacetate, often denoted as RbH(Cl₃CCOO)₂. Single crystal Zeeman split NQR spectroscopy has been reported for this compound, complemented by refined crystal structure investigations. researchgate.net These studies aim to correlate spectroscopic data with the precise geometric arrangement of the CCl₃ groups within the crystal lattice. researchgate.net The formation of such acid salts, with the general formula M⁺[RCOO-H-OOCR]⁻, where the cation is an alkali metal, often involves strong hydrogen bonds that significantly influence the crystal structure. capes.gov.brcdnsciencepub.com

The crystal structure of complex rubidium-containing uranyl trichloroacetates has been successfully determined using single-crystal X-ray diffraction analysis. nih.gov One such compound, Rb₄UO₂(tca)₆(tcaH)(H₂O)₃ (where tca is the trichloroacetate (B1195264) ion), has been structurally characterized. nih.govrsc.org

This complex crystallizes in a framework structure. nih.gov In this arrangement, one-dimensional chains are interconnected by trichloroacetate groups and other non-covalent interactions, forming a quasi-hexagonal 3D framework. rsc.org The uranium-containing units are mononuclear [UO₂(tca)₅]³⁻ complexes where the uranyl ion is coordinated by five oxygen atoms from monodentate trichloroacetate ions in its equatorial plane. rsc.org The rubidium ions act as counterions within this framework. rsc.org

Table 1: Crystallographic Data for Rb₄UO₂(tca)₆(tcaH)(H₂O)₃

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Z | Data not available in search results |

| Structure Type | Framework nih.gov |

Halogen bonding is a significant non-covalent interaction that influences the self-assembly and crystal engineering of halogenated compounds. tamuc.edu In the crystal structures of alkali metal uranyl trichloroacetates, including the rubidium-containing complex Rb₄UO₂(tca)₆(tcaH)(H₂O)₃, halogen bonds have been systematically characterized. nih.govrsc.org

Crystallographic Investigations of Rubidium-Containing Uranyl Trichloroacetate Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules. unipr.itnih.gov These methods are sensitive to the functional groups present, their bonding environment, and intermolecular interactions, making them valuable for characterizing rubidium trichloroacetate systems. beilstein-journals.org

Infrared (IR) spectroscopy has been utilized to study rubidium trichloroacetate systems, particularly the acid salt, rubidium hydrogen di-trichloroacetate. capes.gov.br The spectra of such compounds are characterized by absorption bands corresponding to the vibrations of the trichloroacetate anion and the hydrogen bond system. capes.gov.br In systems with very short (ca. 2.45 Å) O---O distances, a characteristic broad and strong absorption is often observed in the low-frequency region of the IR spectrum, which is attributed to the asymmetric stretching of the O-H-O bond. cdnsciencepub.com The IR spectral data for rubidium-containing uranyl trichloroacetate complexes have been found to be in good agreement with the findings from X-ray diffraction studies. researchgate.net

Table 2: Selected Infrared (IR) Absorption Bands for Trichloroacetate Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1716 | C=O Stretching Vibration | cdnsciencepub.com |

Raman spectroscopy has been applied to characterize rubidium hydrogen di-trichloroacetate (RbHTCA). cdnsciencepub.com The Raman spectra provide complementary information to IR spectroscopy. horiba.com For instance, in the powder Raman spectra of rubidium and potassium hydrogen di-trichloroacetate, a band corresponding to the C=O stretching vibration is observed around 1716 cm⁻¹. cdnsciencepub.com

A band at 133 cm⁻¹ in the Raman spectrum of RbHTCA has been assigned to the symmetric O---O stretching vibration of the hydrogen bond. cdnsciencepub.com The Raman spectra of ion-exchanged materials like rubidium-exchanged potassium titanyl phosphate (B84403) (KTP) show that the spectra are highly dependent on the crystal orientation relative to the incident laser polarization, a principle that also applies to single-crystal studies of rubidium trichloroacetate. horiba.com

Table 3: Key Raman Shifts for Rubidium Hydrogen Di-trichloroacetate (RbHTCA)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1716 | C=O Stretching Vibration | cdnsciencepub.com |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| Rubidium Trichloroacetate | Rb(CCl₃COO) |

| Rubidium Hydrogen Di-trichloroacetate | RbH(CCl₃COO)₂ / RbHTCA |

| Rubidium Uranyl Trichloroacetate Hydrate | Rb₄UO₂(tca)₆(tcaH)(H₂O)₃ |

| Trichloroacetate | CCl₃COO⁻ / tca |

| Trichloroacetic Acid | CCl₃COOH |

| Uranyl Ion | UO₂²⁺ |

| Potassium Hydrogen Di-trichloroacetate | KH(CCl₃COO)₂ |

| Potassium Titanyl Phosphate | KTiOPO₄ / KTP |

Analysis of Trichloroacetate Anion Vibrational Modes in Rubidium Salts

The vibrational characteristics of the trichloroacetate anion in rubidium salts have been investigated using infrared (IR) and Raman spectroscopy. In the Raman spectra of rubidium hydrogen bis(trichloroacetate), a band observed at 1716 cm⁻¹ is assigned to the C=O stretching vibration. cdnsciencepub.com Another notable feature in the Raman spectra of this compound is a band at 133 cm⁻¹, which has been attributed to the symmetric stretching ν(O···O) vibration of the hydrogen bond. cdnsciencepub.com

Further analysis of the related ammonium (B1175870) hydrogen bis(trichloroacetate) provides insight into the vibrational modes. cdnsciencepub.com In this ammonium analogue, the C=O stretching vibration is also observed in the Raman spectra, with its frequency being comparable to that in the potassium and rubidium salts. cdnsciencepub.com The infrared spectrum of the ammonium salt shows a very strong band at 1780 cm⁻¹ with a shoulder at 1695 cm⁻¹, while the Raman spectrum displays bands at 1716 cm⁻¹ and 1676 cm⁻¹. cdnsciencepub.com

A comprehensive vibrational analysis of the trichloroacetate anion involves numerous modes. Theoretical calculations on the trichloroacetate anion [Cl₃CSO₃]⁻ have been used to assign measured vibrational bands. uni-koeln.de For the related trimethylsilyl (B98337) trichloroacetate, infrared and Raman spectra have been recorded, and the observed bands were assigned to the normal vibrational modes. conicet.gov.ar

Table 1: Selected Vibrational Frequencies for Trichloroacetate Compounds

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Rubidium Hydrogen Bis(trichloroacetate) | ν(C=O) | 1716 | Raman |

| Rubidium Hydrogen Bis(trichloroacetate) | ν(O···O) | 133 | Raman |

| Ammonium Hydrogen Bis(trichloroacetate) | ν(C=O) | ~1716 | Raman |

| Ammonium Hydrogen Bis(trichloroacetate) | ν(C=O) | 1780, 1695 (shoulder) | Infrared |

Deuterium (B1214612) Replacement Effects on Vibrational Spectra

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful technique in vibrational spectroscopy for assigning specific vibrational modes, particularly those involving hydrogen atoms. libretexts.org When a hydrogen atom is replaced by deuterium, the mass of the atom is essentially doubled, leading to a significant change in the reduced mass of the vibrating group. libretexts.org This change in mass, while having a negligible effect on the force constant of the bond, causes a noticeable decrease in the vibrational frequency. libretexts.org

This isotopic shift is particularly useful for identifying modes such as O-H stretching, bending, and torsional vibrations. libretexts.org For instance, in carboxylic acid dimers, the infrared absorption bands associated with the COOH and COOD groups show distinct differences, aiding in their assignment. royalsocietypublishing.org In studies of acid salts with potentially symmetrical hydrogen bonds, like rubidium hydrogen di-trichloroacetate, the effects of deuterium replacement have been instrumental in assigning the observed bands in the infrared and Raman spectra. researchgate.net The isotopic ratio of the frequencies (νH/νD) for stretching vibrations is typically around 1.35-1.41. libretexts.org

In the context of trichloroacetic acid complexes, deuterated trichloroacetic acid (TCA-d1) has been prepared to study isotopic effects. core.ac.uk For example, in the pyridine (B92270) N-oxide/trichloroacetic acid complex, anharmonic computations of deuterated species have been used to analyze the vibrational spectra. researchgate.net The replacement of hydrogen with deuterium can also influence the dynamics of proton transfer in hydrogen-bonded systems. rsc.org

Normal Coordinate Analysis and Force Field Derivations

Normal coordinate analysis is a theoretical method used to assign vibrational frequencies to specific atomic motions within a molecule. researchgate.netbris.ac.uk This analysis, often performed in conjunction with force field calculations, provides a detailed understanding of the vibrational spectra. researchgate.net The force field consists of a set of force constants that describe the stiffness of the bonds and the resistance to bending and torsional motions. bris.ac.uk

For the Cl₃COO·H·OOCCl₃⁻ ion in rubidium hydrogen di-trichloroacetate, a normal coordinate analysis was carried out using a modified Urey-Bradley force field. researchgate.net This analysis was crucial in assigning the vibrational bands, particularly in identifying the O-H-O antisymmetric stretching mode. researchgate.net Such calculations have shown that several normal modes are often mixed in terms of internal coordinates, meaning a single vibrational band can arise from a combination of stretching, bending, and torsional motions. researchgate.net

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are then often scaled to better match the experimental data obtained from infrared and Raman spectroscopy. conicet.gov.ar For trimethylsilyl trichloroacetate, for example, the calculation of force constants included force-field transformation and scaling to determine the potential-energy distribution. conicet.gov.ar Similarly, for trichloroacetic acid, symmetry coordinates were used in the normal coordinate analysis of its different conformers. researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state spectroscopic technique that probes the interaction between the nuclear quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. mpbou.edu.in This method is particularly sensitive to the local electronic environment of the nucleus.

Chlorine-35 NQR Studies on Rubidium Hydrogen Bis(trichloroacetate)

Chlorine-35 (³⁵Cl) NQR spectroscopy is a valuable tool for studying compounds containing chlorine atoms, such as trichloroacetates. Studies on compounds like ammonium hydrogen bis(trichloroacetate) have shown that the ³⁵Cl NQR data can provide insights into the crystalline structure and the nature of the hydrogen bonding. cdnsciencepub.com In related systems, such as hydrogen-bonded adducts of chlorobenzoic acids, ³⁵Cl NQR frequencies have been correlated with the extent of proton transfer in the hydrogen bond. researchgate.net

Zeeman Split NQR Investigations of Electric Field Gradient Tensors

The application of a weak external magnetic field in an NQR experiment, known as the Zeeman effect, causes the NQR energy levels to split. researchgate.net By analyzing the splitting pattern of the NQR lines, it is possible to determine the asymmetry parameter (η) of the electric field gradient (EFG) tensor and the orientation of its principal axes within the crystal. researchgate.net This information provides a more complete picture of the electronic environment around the quadrupolar nucleus. Zeeman-split NQR spectroscopy has been applied to various crystalline compounds to obtain detailed information about their structure and bonding. researchgate.net

Temperature Dependence of NQR Parameters in Rubidium Trichloroacetate Analogues

Computational and Theoretical Chemistry Studies of Rubidium Trichloroacetate

Density Functional Theory (DFT) Calculations

Molecular Optimization and Electronic Structure Analysis

It is noteworthy that the choice of computational method is critical. Early ab initio molecular orbital calculations using minimal basis sets like STO-3G were found to be inadequate for the trichloroacetate (B1195264) anion, incorrectly predicting its dissociation into a trichloromethyl anion (CCl₃⁻) and carbon dioxide (CO₂). researchgate.net More sophisticated basis sets are required to handle the electron-rich nature of this anion and obtain a stable, optimized geometry. researchgate.net

Below is a table of typical optimized geometric parameters for the trichloroacetate anion, derived from DFT calculations on related systems. The exact values in rubidium trichloroacetate would be influenced by the crystalline environment and interaction with the rubidium cation.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C Bond Length | ~1.55 - 1.57 Å |

| C-O Bond Length | ~1.25 - 1.26 Å |

| C-Cl Bond Length | ~1.77 - 1.79 Å |

| O-C-O Bond Angle | ~125° - 127° |

| C-C-O Bond Angle | ~116° - 118° |

| Cl-C-Cl Bond Angle | ~108° - 110° |

Prediction of Vibrational Frequencies and Spectral Assignments

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. A key study on rubidium hydrogen di-trichloroacetate involved a normal coordinate analysis to assign the observed vibrational modes. royalsocietypublishing.orglibretexts.org A significant finding from this work was the assignment of the strong, broad absorption band near 800 cm⁻¹ to the O-H-O antisymmetric stretching mode, suggesting the presence of a strong, possibly symmetrical, hydrogen bond. royalsocietypublishing.org

Theoretical calculations on other trichloroacetate-containing molecules provide a basis for assigning the characteristic vibrations of the anion. asianpubs.orgchalcogen.ro The scaled theoretical wavenumbers generally show excellent correlation with experimental spectra, confirming the accuracy of the computational models. asianpubs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν_as(COO⁻) | ~1650 - 1700 | Asymmetric stretching of the carboxylate group |

| ν_s(COO⁻) | ~1300 - 1350 | Symmetric stretching of the carboxylate group |

| ν(C-C) | ~900 - 950 | Carbon-carbon bond stretching |

| ν_as(CCl₃) | ~800 - 850 | Asymmetric stretching of the trichloromethyl group |

| ν_s(CCl₃) | ~680 - 720 | Symmetric stretching of the trichloromethyl group |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding chemical reactivity. The MEP map is a visual tool that illustrates the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. libretexts.orgutexas.edu For the trichloroacetate anion, MEP analysis shows a region of high negative potential (typically colored red) concentrated on the electronegative oxygen atoms of the carboxylate group, indicating these are the primary sites for interaction with cations like rubidium or for hydrogen bonding. cdnsciencepub.comlibretexts.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. cdnsciencepub.com A large gap implies high stability, while a small gap suggests the molecule is more reactive and susceptible to charge transfer. cdnsciencepub.com In studies of trichloroacetate-containing compounds, the HOMO-LUMO gap is analyzed to understand internal charge transfer interactions. asianpubs.org

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -4.0 to -5.0 |

| LUMO Energy | ~ -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 5.5 |

Quantum Chemical Investigations of the Trichloroacetate Anion in Rubidium Salts

Quantum chemical studies provide a detailed picture of the trichloroacetate anion's electronic properties. The presence of the three highly electronegative chlorine atoms in the trichloromethyl group (CCl₃) creates a strong electron-withdrawing inductive effect. utexas.edulibretexts.org This effect pulls electron density away from the carboxylate group, delocalizing the negative charge across the two oxygen atoms. libretexts.org This charge delocalization significantly stabilizes the anion, which in turn explains the high acidity of its parent compound, trichloroacetic acid. researchgate.netutexas.edu

Computational models confirm this charge distribution and stabilization. The geometry of the anion, particularly the C-C and C-O bond lengths, reflects a balance between steric and electronic effects. The delocalization within the carboxylate group results in C-O bonds that have a character intermediate between a single and a double bond.

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Dynamics

In the solid state, the interactions between the rubidium cation and the trichloroacetate anion, as well as with any co-crystallized molecules like water or trichloroacetic acid, define the crystal structure. Computational modeling is used to explore these intermolecular forces, particularly hydrogen bonds.

| Hydrogen Bond Type | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N-H···O | N-H···O(carboxylate) | ~1.8 - 2.1 | ~2.7 - 2.8 | ~155 - 175 |

| O-H···O | O-H···O(carboxylate) | ~1.7 - 1.9 | ~2.6 - 2.8 | ~160 - 180 |

These computational models help elucidate how the individual ions assemble into a stable, three-dimensional lattice, governed by a network of electrostatic forces and specific hydrogen bonding interactions.

Reactivity and Mechanistic Pathways Involving the Trichloroacetate Anion

Decarboxylation Mechanisms of the Trichloroacetate (B1195264) Anion

The decarboxylation of the trichloroacetate anion is a well-documented reaction that proceeds through the cleavage of the carbon-carbon bond, releasing carbon dioxide and forming a trichloromethyl intermediate. researchgate.netoup.com The rate and mechanism of this decomposition are significantly influenced by the solvent environment and temperature.

The generally accepted mechanism for the thermal decarboxylation of the trichloroacetate anion is a unimolecular breakdown, which is considered the rate-limiting step in subsequent reactions. rsc.orgrsc.org This process involves the heterolytic fission of the C-C bond, leading to the formation of a trichloromethyl anion (CCl₃⁻) and carbon dioxide (CO₂). oup.com The presence of three electron-withdrawing chlorine atoms on the α-carbon is crucial as it stabilizes the resulting carbanion, thereby promoting the decarboxylation reaction. researchgate.net The trichloromethyl anion is a potent nucleophile and can subsequently react with various electrophiles. academicjournals.org For instance, in the presence of a proton source, it will form chloroform (B151607) (CHCl₃). oup.com

The kinetics of this decarboxylation have been shown to follow a first-order rate law with respect to the trichloroacetate ion concentration. researchgate.netcore.ac.uk Studies have demonstrated that the reaction proceeds more rapidly in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), compared to protic solvents like water. core.ac.ukrsc.org In DMSO-water mixtures, the reaction rate constant increases significantly with a higher concentration of DMSO. core.ac.uk The reaction is also known to be faster in ethanol-water solutions than in pure water. researchgate.net This solvent dependency is attributed to the differential solvation of the reactant and the transition state. rsc.org

The activation energy (Ea) for the decarboxylation of the trichloroacetate anion has been determined in various solvents, providing insight into the energy barrier of the reaction. These values underscore the influence of the solvent on the reaction kinetics.

| Solvent | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

| Dimethyl Sulphoxide (DMSO) | 83 | rsc.org |

| Water | 151 | academicjournals.org |

| Ethanol-Water Mixtures | Varies with composition | researchgate.net |

| Ethylene Glycol | Not specified, but used for comparison | cdnsciencepub.com |

This table presents the activation energies for the decarboxylation of the trichloroacetate anion in different solvent environments.

Redox-Catalyzed Reactions of Trichloroacetate Ions

Beyond simple thermal decomposition, the trichloroacetate anion can participate in redox-catalyzed reactions, leading to its decarboxylation via a different mechanistic pathway. A notable example is the self-decarboxylation that occurs in mixtures of trichloroacetic acid and trichloroacetate ions in an acetonitrile (B52724) solution. rsc.orgresearchgate.netresearchgate.netnih.gov

This process is initiated by an electron transfer between the trichloroacetate ion (the electron donor) and the undissociated trichloroacetic acid (the electron acceptor). rsc.org The reaction proceeds through a loop mechanism where the trichloroacetic acid is slowly consumed via proton reduction, while the trichloroacetate ion is oxidized in a manner analogous to an electrochemical Kolbe reaction. rsc.orgresearchgate.netresearchgate.net

The key steps in this redox-catalyzed mechanism are:

Electron Transfer and Radical Formation : The trichloroacetate ion loses an electron to the trichloroacetic acid. This oxidation of the carboxylate results in the formation of a highly unstable acyloxy radical (CCl₃COO•). rsc.org

Decarboxylation of the Acyloxy Radical : The acyloxy radical immediately decomposes, releasing carbon dioxide and a trichloromethyl radical (•CCl₃). rsc.org

Proton Reduction and Regeneration : The electron accepted by the trichloroacetic acid leads to the reduction of its acidic proton, forming a hydrogen atom and regenerating a trichloroacetate ion. rsc.org

Product Formation : The trichloromethyl radical can then react with the hydrogen atom to form chloroform. rsc.org The presence of the trichloromethyl radical as an intermediate in this pathway has been supported by electron spin resonance (ESR) spectroscopy experiments. rsc.org

| Species | Role in the Redox Loop |

| Trichloroacetic Acid (CCl₃COOH) | Electron acceptor; proton source |

| Trichloroacetate Ion (CCl₃COO⁻) | Electron donor; catalyst |

| Acyloxy Radical (CCl₃COO•) | Unstable intermediate |

| Trichloromethyl Radical (•CCl₃) | Key reactive intermediate |

| Carbon Dioxide (CO₂) | Product of decarboxylation |

| Chloroform (CHCl₃) | Final organic product |

This table summarizes the roles of the different chemical species involved in the redox-catalyzed self-decarboxylation of trichloroacetic acid.

Coordination Chemistry of Rubidium Trichloroacetate

Synthesis and Structural Characterization of Rubidium-Containing Uranyl Trichloroacetate (B1195264) Coordination Compounds

The synthesis and single-crystal X-ray diffraction analysis of rubidium-containing uranyl trichloroacetate compounds have led to the characterization of complex framework structures. rsc.org One such compound is Rb₄UO₂(tca)₆(tcaH)(H₂O)₃, where 'tca' represents the trichloroacetate ion. rsc.org In this compound, the crystal structure is a three-dimensional framework. rsc.org

The structure of Rb₄UO₂(tca)₆(tcaH)(H₂O)₃, determined by X-ray diffraction, reveals a framework architecture. rsc.org This is in contrast to some related alkali metal uranyl trichloroacetates, such as the potassium analogue K₂UO₂(tca)₄(tcaH)₂, which forms a layered structure where layers are interconnected by halogen bonds. rsc.orgrsc.org The rubidium-containing compound, along with a similar caesium compound, Cs₃UO₂(tca)₅(tcaH)₂·H₂O, possesses a framework structure. rsc.org

Crystallographic Data for a Rubidium-Containing Uranyl Trichloroacetate Compound:

| Compound Formula | Crystal System | Space Group | Reference |

| Rb₄UO₂(CCl₃COO)₆(CCl₃COOH)(H₂O)₃ | rsc.org |

Specific crystal system and space group data for the rubidium compound were not detailed in the provided search results, but its framework structure was noted.

Investigation of Halogen Bonding in Rubidium Trichloroacetate Coordination Environments

A significant aspect of the crystal chemistry of rubidium trichloroacetate complexes is the presence and role of halogen bonding. rsc.org Halogen bonds (XBs) are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). nih.gov In the context of trichloroacetate ligands, the chlorine atoms can participate in such interactions. rsc.org

The investigation of halogen bonding in these compounds has been facilitated by techniques such as the method of molecular Voronoi–Dirichlet polyhedra. rsc.orgresearchgate.net This method allows for the characterization of intermolecular interactions within the crystal structure. researchgate.netresearchgate.net In some related uranyl trichloroacetate structures, halogen bonds have been identified as key synthons in the formation of supramolecular assemblies. researchgate.net

A noteworthy finding is the identification of a donor-acceptor halogen bond synthon, where the same halogen atom simultaneously acts as a donor to one halogen atom and an acceptor from another. rsc.orgresearchgate.net This type of synthon is considered valuable for crystal engineering and design. rsc.org While the search results specifically highlight halogen bonding in a potassium-containing uranyl trichloroacetate (K₂UO₂(tca)₄(tcaH)₂), where these bonds connect adjacent layers, the principles are applicable to the broader class of alkali metal uranyl trichloroacetates, including those with rubidium. rsc.orgrsc.org The strength of these interactions generally follows the trend Cl < Br < I. nih.gov

Crystal Chemical Formulae Adaptation for Complexes with Halogen-Substituted Carboxylate Anions

The complexity of coordination compounds containing ligands with multiple potential donor atoms, such as the oxygen and halogen atoms in halogen-substituted carboxylate anions, necessitates a more descriptive approach to their chemical formulae. rsc.orgresearchgate.net An adapted method for writing crystal chemical formulae has been proposed to better represent the coordination environment of the central atom and the bonding modes of the ligands. researchgate.net

This improved notation aims to provide more information than a simple chemical formula by indicating the coordination number of the central atom and the number of ligands in the first coordination sphere without requiring a visual depiction or extensive verbal description. researchgate.net For instance, in complexes with bridging ligands, this notation can help estimate the maximum theoretical number of atoms in the second coordination sphere that are connected to the central atom through these bridges. researchgate.net

Applications of Rubidium Trichloroacetate As a Chemical Research Tool

Rubidium Trichloroacetate (B1195264) as a Buoyant Denaturing Solvent for Nucleic Acids

Aqueous solutions of rubidium trichloroacetate are highly effective as buoyant solvents for both native and denatured forms of DNA and RNA at neutral pH and room temperature. nih.govoup.com This characteristic is pivotal for various applications in nucleic acid research. One of the key advantages of RbTCA is its ability to depress the melting temperature of chemically unaltered DNA to room temperature or below. oup.com This allows for the study of denaturation under mild conditions.

Furthermore, the buoyant density increase that accompanies the denaturation of DNA in RbTCA is exceptionally large. oup.com For instance, PM-2 DNA II experiences a buoyant density increase of 174 mg/ml, a value significantly higher than that observed in other commonly used denaturing solvents like aqueous sodium iodide (NaI) and cesium chloride (CsCl). nih.govoup.com This substantial difference in buoyant density between native and denatured forms provides a powerful basis for their separation and analysis. oup.com Research has shown that DNA remains chemically unaltered after exposure to RbTCA, with no evidence of strand scissions in closed circular DNA, ensuring the integrity of the sample during analysis. nih.govoup.com

Density Gradient Ultracentrifugation of DNA and RNA

Density gradient ultracentrifugation is a fundamental technique for separating macromolecules based on their buoyant density. beckman.itdanaher.com In this context, rubidium trichloroacetate serves as an excellent medium for forming density gradients suitable for the isolation, purification, and characterization of both native and denatured DNA and RNA. oup.com The steepness of the RbTCA density gradient allows for both native and denaturing density ranges to be accessible within the same centrifugation tube. oup.com

The process typically involves creating a step gradient by layering solutions of decreasing RbTCA concentration. oup.com The nucleic acid sample can then be loaded, and upon centrifugation at high speeds, the molecules will migrate to a point in the gradient where their density matches that of the surrounding medium. oup.comdanaher.com This technique has been successfully used to separate various forms of DNA, including viral DNA and plasmids. nih.gov

Analysis of Nucleic Acid Secondary Structure and Denaturation Properties

The potent denaturing properties of rubidium trichloroacetate make it an invaluable tool for investigating the secondary structure and denaturation characteristics of nucleic acids. nih.govoup.com The solvent's ability to lower the melting temperature of DNA allows researchers to study the process of denaturation under controlled, isothermal conditions at or near room temperature. oup.com

By monitoring the buoyant density of DNA in an RbTCA gradient, it is possible to observe the transition from a double-stranded (native) to a single-stranded (denatured) state. oup.com This provides insights into the stability of the DNA duplex and the factors that influence it. The significant separation in buoyant density between the two forms facilitates a clear analysis of the extent of denaturation. nih.govoup.com This method is particularly useful for studying the effects of various factors, such as temperature and the presence of other molecules, on nucleic acid structure. nih.gov

Estimation of Linking Number Deficiency in Closed Circular DNA

Rubidium trichloroacetate has proven to be uniquely suited for the analysis of topological properties of closed circular DNA, such as the estimation of linking number deficiency. nih.govoup.com Closed circular DNA molecules, like plasmids, can exist in a supercoiled state due to a difference between the actual number of times one strand is linked with the other (linking number) and the number of turns in a relaxed molecule. This difference is referred to as the linking number deficiency.

In a neutral RbTCA buoyant density gradient, underwound, closed circular DNA (form I) can be physically resolved from its nicked, relaxed counterpart (form II). nih.govoup.com The buoyant density of the closed circular DNA increases linearly as its linking number decreases. nih.gov This property allows for the precise monitoring of the early stages of melting in closed DNA, making it possible to detect the disruption of a small number of base pairs. nih.govoup.com Through this analysis, researchers have been able to estimate the linking number deficiency of specific DNA molecules, such as PM-2 DNA I, to be 0.094 turns per decibase pair. nih.gov

Separation and Characterization of Native and Denatured DNA Forms

The substantial difference in buoyant density between native and denatured DNA in rubidium trichloroacetate gradients provides an effective means for their separation and subsequent characterization. nih.govoup.com For example, native PM-2 DNA II is buoyant at a 3.29 M concentration of RbTCA at 25°C, while its denatured strands band together at a much higher concentration of 4.52 M. oup.com This large separation is a key feature that makes RbTCA uniquely useful for separations based on the extent of secondary structure. nih.govoup.com

This technique allows for the preparative isolation of both native and denatured DNA fractions from a mixture. Once separated, these fractions can be collected and used for further analysis, such as determining their biological activity or structural features. The fact that DNA remains chemically unaltered in RbTCA is crucial for the validity of these subsequent characterizations. nih.govoup.com

| DNA Form | Buoyant Molarity in RbTCA (at 25°C) |

| Native PM-2 DNA II | 3.29 M |

| Denatured PM-2 DNA II | 4.52 M |

This table illustrates the significant difference in the buoyant molarity of native and denatured forms of PM-2 DNA II in rubidium trichloroacetate, enabling their effective separation. oup.com

Isolation of Intact Virion DNA by Direct Banding

A significant application of rubidium trichloroacetate density gradients is the direct isolation of intact viral DNA from whole virions without the need for prior deproteinization steps like phenol (B47542) extraction. nih.govoup.com This method simplifies the purification process and minimizes the risk of mechanical shearing or enzymatic degradation of the DNA that can occur during harsher extraction procedures.

By directly banding the whole virions in an RbTCA gradient, the viral proteins are denatured and dissociate from the nucleic acid. nih.govoup.com The intact viral DNA then bands at its characteristic buoyant density within the gradient, allowing for its separation from the denatured proteins and other viral components. This technique has been successfully applied to isolate DNA from various viruses, providing a clean and intact sample for further molecular studies. nih.gov

Detection of Strongly Complexed or Covalently Bound Proteins

The denaturing nature of rubidium trichloroacetate gradients can also be exploited to detect proteins that are strongly complexed or covalently bound to DNA. nih.govoup.com When a DNA-protein complex is subjected to centrifugation in an RbTCA gradient, the DNA will band at a specific density. If a protein is tightly associated with the DNA, it will co-migrate and remain associated with the buoyant DNA in the denaturing gradient. nih.govoup.com

This association can be detected by various means, such as radiolabeling the protein and observing its presence in the DNA band. This application is particularly valuable for studying DNA-protein interactions and identifying proteins that form stable, covalent linkages with nucleic acids, which are important in various biological processes and in the mechanism of action of certain drugs and mutagens.

Facilitation of RNA:DNA Hybridization Studies

Rubidium trichloroacetate has been identified as a valuable solvent for studying the formation of RNA:DNA hybrids. Research has shown that in concentrated solutions of rubidium trichloroacetate, RNA:DNA hybrids exhibit greater stability compared to DNA:DNA duplexes. oup.comnih.gov This characteristic is particularly advantageous in molecular biology research.

In a comparative study, the rates of RNA:DNA hybrid formation were measured against the denaturation temperatures of DNA:DNA duplexes in various solvents, including a 3 M solution of rubidium trichloroacetate. oup.com The results indicated that the optimal temperature for the association of RNA and DNA is 5° to 12°C higher than the melting temperature (Tm) of DNA:DNA duplexes in this solvent. oup.comnih.gov This differential stability allows for experimental conditions where RNA:DNA hybridization can occur with minimal competing DNA:DNA reassociation. oup.com This property facilitates the formation of R-loops, where an RNA strand displaces one of the DNA strands in a duplex, which is a useful technique in various molecular biology applications. oup.com The ability to favor RNA:DNA hybrid formation makes rubidium trichloroacetate a significant tool for specific nucleic acid interaction studies. oup.com

Methodological Advancements in Molecular Biology Research Utilizing Rubidium Trichloroacetate

Rubidium trichloroacetate has proven to be a significant methodological tool in molecular biology, particularly in the separation and analysis of nucleic acids through density gradient centrifugation. nih.govmicrobiologyresearch.org Aqueous solutions of rubidium trichloroacetate are effective buoyant solvents for both native and denatured DNA at neutral pH and room temperature. nih.govoup.com

A key feature of this system is its ability to separate nucleic acids based on their secondary structure. nih.gov This is because the melting temperature of DNA is significantly lowered in rubidium trichloroacetate solutions, often to room temperature or below. nih.govoup.com Furthermore, the buoyant density increase that occurs when DNA denatures is exceptionally large in rubidium trichloroacetate—approximately 174 mg/ml for PM-2 DNA II. nih.govoup.com This is a substantial increase compared to other density gradient media like sodium iodide and cesium chloride. nih.gov

This property allows for the effective separation of molecules with different degrees of secondary structure. For instance, native PM-2 DNA II is buoyant at a 3.29 M concentration of rubidium trichloroacetate at 25°C, while its denatured form bands at a much higher concentration of 4.52 M. nih.govoup.com This large separation facilitates the isolation and analysis of different DNA conformations.

The unique properties of rubidium trichloroacetate also enable the separation of closed circular DNA from nicked circular DNA. nih.gov In a 3.3 M rubidium trichloroacetate solution at 25°C, a buoyant separation of 1.27 mg/ml can be achieved between these two forms of PM-2 DNA. nih.gov This high-precision separation allows for the detection of very small changes in the DNA structure, such as the disruption of as few as 40 base pairs in a 10,000 base pair molecule. nih.gov

Beyond viral DNA, rubidium trichloroacetate density gradient centrifugation has been employed for the isolation and purification of plasmids from bacteria such as Bacteroides fragilis. microbiologyresearch.org The process has been shown to be effective in separating plasmid DNA from chromosomal DNA and other cellular components. microbiologyresearch.orgresearchgate.net An important advantage of using rubidium trichloroacetate is that the DNA remains chemically unaltered after exposure, with no evidence of strand scission in closed circular DNA. nih.govoup.com

The following table summarizes the buoyant density data for different nucleic acid forms in rubidium trichloroacetate solutions.

| Nucleic Acid | Form | Concentration of Rubidium Trichloroacetate | Temperature | Buoyant Density / Separation |

| PM-2 DNA II | Native | 3.29 M | 25°C | Buoyant |

| PM-2 DNA II | Denatured | 4.52 M | 25°C | Buoyant |

| PM-2 DNA | Nicked vs. Closed Circular | 3.3 M | 25°C | 1.27 mg/ml separation |

Q & A

Q. What are the recommended methods for synthesizing Rubidium Trichloroacetate in a laboratory setting?

-

Methodological Answer : Rubidium Trichloroacetate can be synthesized via neutralization reactions. A typical approach involves reacting rubidium carbonate (Rb₂CO₃) with trichloroacetic acid (CCl₃COOH) in a molar ratio of 1:2 in an aqueous or alcoholic solvent. The reaction proceeds as:

Post-synthesis, purification via recrystallization using solvents like ethanol or acetone is recommended. Slow evaporation methods, as employed in analogous hydrazide-trichloroacetate systems, can yield high-purity crystals .

Q. How can the purity of Rubidium Trichloroacetate be assessed using spectroscopic and diffraction techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm molecular structure. Compare observed chemical shifts with theoretical predictions for trichloroacetate ions (\simδ 160-170 ppm for carbonyl carbon in ¹³C NMR) .

- X-ray Diffraction (XRD) : Single-crystal XRD determines crystal lattice parameters and space group symmetry, while powder XRD verifies phase purity by matching experimental patterns with simulated data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss during controlled heating (e.g., 25–500°C at 10°C/min under nitrogen) .

Q. What factors influence the stability of Rubidium Trichloroacetate in different solvent systems?

- Methodological Answer : Stability is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may stabilize the trichloroacetate ion via solvation, while protic solvents (e.g., acetic acid) can accelerate decomposition through nucleophilic coordination at the carbonyl carbon .

- pH : Acidic conditions promote protonation of the trichloroacetate ion, increasing susceptibility to decarboxylation. Maintain neutral to slightly basic conditions (pH 7–9) for optimal stability .

- Temperature : Store at ≤4°C to minimize thermal degradation; kinetic studies on potassium trichloroacetate suggest Arrhenius-type decomposition above 40°C .

Advanced Research Questions

Q. How can controlled-potential coulometry be applied to quantify Rubidium Trichloroacetate in mixtures with other carboxylate salts?

- Methodological Answer :

- Electrochemical Setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference, Pt counter) in a supporting electrolyte (e.g., 0.1 M KCl).

- Stepwise Analysis :

- Set initial potential to –0.8 V (vs. Ag/AgCl) to reduce trichloroacetate (CCl₃COO⁻) selectively. Measure charge (Q₁) until current drops to baseline.

- Adjust potential to –1.2 V to reduce co-existing carboxylates (e.g., dichloroacetate). Total charge (Q₂) – Q₁ gives the dichloroacetate concentration.

- Validation : Confirm electron stoichiometry (n) via Faraday’s law (), using pure Rubidium Trichloroacetate standards .

Q. What computational models are suitable for predicting the crystal structure and electronic properties of Rubidium Trichloroacetate?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or ethanol) to predict solubility and decomposition pathways.

- XRD Refinement : Compare experimental XRD data with simulated patterns from software like VESTA or Mercury .

Q. How do solvent coordination effects influence the decomposition kinetics of Rubidium Trichloroacetate compared to other alkali metal trichloroacetates?

- Methodological Answer :

- Kinetic Studies : Conduct pseudo-first-order experiments in solvents (e.g., acetic acid, DMF) using UV-Vis spectroscopy to monitor trichloroacetate decay at λ = 260 nm.

- Eyring Analysis : Calculate activation parameters (, ) from temperature-dependent rate constants. Rubidium’s larger ionic radius may weaken ion pairing, accelerating decomposition relative to smaller cations (e.g., K⁺) .

- Contradiction Resolution : If conflicting rate data arise, verify solvent purity and exclude trace nucleophiles (e.g., amines) that form transition complexes .

Q. What in vitro models are appropriate for assessing the cytotoxic effects of Rubidium Trichloroacetate?

- Methodological Answer :

- Cell Lines : Use HepG2 (human hepatoma) or NIH/3T3 (mouse fibroblast) cells, as trichloroacetate derivatives are linked to hepatic toxicity .

- Assays :

- MTT Assay : Measure mitochondrial activity after 24–48 hr exposure (IC₅₀ determination).

- ROS Detection : Employ DCFH-DA fluorescence to quantify reactive oxygen species.

- Controls : Compare with sodium/potassium trichloroacetate to isolate rubidium-specific effects .

Q. How can researchers resolve discrepancies in reported decomposition rates of Rubidium Trichloroacetate across studies?

- Methodological Answer :

- Source Identification : Check for variations in experimental conditions (e.g., solvent purity, temperature calibration).

- Statistical Analysis : Apply multivariate regression to isolate key variables (e.g., ionic strength, trace water content).

- Collaborative Validation : Replicate conflicting studies using standardized protocols and report via peer-reviewed platforms to establish consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.